molecular formula C6H6N2O B032264 6-Aminonicotinaldehyde CAS No. 69879-22-7

6-Aminonicotinaldehyde

Cat. No. B032264
CAS RN: 69879-22-7
M. Wt: 122.12 g/mol
InChI Key: BMNPVMQSUPTGFD-UHFFFAOYSA-N
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Patent
US07902219B2

Procedure details

To a suspension of 1 g of 6-aminopyridine-3-carbonitrile in 20 mL of toluene cooled to −78° C. are added dropwise 15 mL of a 1.2 M solution of diisobutylaluminum hydride in toluene. The reaction medium is stirred for 30 minutes at −78° C. and is then allowed to warm slowly to 20° C. After cooling again to −78° C., 6 mL of water are added slowly and the resulting mixture is stirred for 1 hour at −78° C. The reaction medium is stirred for 16 hours at 20° C., treated with 20 mL of 2.5 N hydrochloric acid, stirred for 20 minutes, basified by addition of concentrated sodium hydroxide and extracted three times with 100 mL of dichloromethane. The combined organic phases are dried and concentrated to dryness under reduced pressure. The residue is taken up in 40 mL of ethyl acetate and 40 mL of saturated sodium bisulfite solution. The aqueous phase is washed twice with 40 mL of ethyl acetate, basified to about pH 14 by addition of concentrated sodium hydroxide, and extracted three times with 50 mL of dichloromethane. The combined organic phases are dried and concentrated to dryness under reduced pressure to give 200 mg of crude 6-aminopyridine-3-carboxaldehyde in the form of a yellow powder, which is used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#N)=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C.Cl.[OH-:21].[Na+]>C1(C)C=CC=CC=1.O>[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:21])=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C=N1)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 30 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to 20° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling again to −78° C.
STIRRING
Type
STIRRING
Details
the resulting mixture is stirred for 1 hour at −78° C
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction medium is stirred for 16 hours at 20° C.
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
WASH
Type
WASH
Details
The aqueous phase is washed twice with 40 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
basified to about pH 14 by addition of concentrated sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 50 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC=C(C=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.